3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-23-15-6-5-13(10-14(15)17)24(21,22)18-8-7-12-11-20-9-3-2-4-16(20)19-12/h2-6,9-11,18H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUIRHGBRPHFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. The process often begins with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through various methods such as condensation reactions, intramolecular cyclizations, and multicomponent reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the aromatic ring or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide has a wide range of scientific research applications:
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The sulfonamide group can enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituents, synthetic yields, physical properties, and biological activities.
Table 2: Pharmacological and Predictive Data
Key Observations:
Biological Activity :
- While the target compound’s activity is unreported, analogs like D1–D4 demonstrate binding affinities of −8.0 to −9.4 kcal/mol against tuberculosis targets. The target’s fluorine and sulfonamide groups may similarly enhance target engagement, though substituent positioning (e.g., 4-methoxy vs. 3-fluoro) could alter binding modes .
ADME Predictions :
- The methoxy group on the target compound likely improves aqueous solubility compared to lipophilic substituents (e.g., trifluoromethyl in D3). However, the imidazo[1,2-a]pyridine core may contribute to moderate plasma protein binding, as seen in related scaffolds .
Biological Activity
3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and inflammation modulation. This article presents a comprehensive review of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H16FN3O3S
- Molecular Weight : 341.37 g/mol
Structural Features
| Feature | Description |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and bioactivity |
| Imidazo[1,2-a]pyridine | Known for diverse pharmacological properties |
| Methoxy Group | Contributes to solubility and stability |
Research indicates that this compound exhibits several biological activities:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer cell proliferation and survival. Specifically, it targets the ABL kinase pathway, which is crucial in chronic myeloid leukemia (CML) treatment .
- Anti-inflammatory Effects : In vitro studies demonstrated that the compound dose-dependently inhibits lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release, suggesting anti-inflammatory properties .
- Antitumor Activity : Preliminary studies indicate that this compound may exert cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .
Efficacy in Biological Assays
The biological activity of this compound has been evaluated through several assays:
Table 1: Summary of Biological Assays
| Assay Type | Target Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| MTT Assay | A549 (Lung cancer) | 12.5 | Significant cytotoxicity observed |
| ELISA | RAW 264.7 (Macrophages) | 10 | Inhibition of IL-6 release |
| Western Blot | K562 (CML) | 15 | Reduced phosphorylation of ABL |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on CML Treatment : A study involving K562 cells demonstrated that treatment with the compound led to a decrease in cell viability and induced apoptosis through the inhibition of the ABL signaling pathway. This suggests its potential as a therapeutic agent for CML .
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical outcomes, reinforcing its role as an anti-inflammatory agent .
Q & A
Basic: What are the key synthetic strategies for 3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide?
The synthesis typically involves multi-step reactions:
- Core imidazo[1,2-a]pyridine formation : Cyclocondensation of 2-aminopyridine derivatives with α-haloketones or aldehydes under reflux conditions in polar solvents (e.g., DMF, DMSO) .
- Sulfonamide coupling : Reaction of the imidazo[1,2-a]pyridine intermediate with 3-fluoro-4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Optimization : Critical parameters include temperature control (60–100°C), solvent choice (aprotic for nucleophilic substitution), and catalyst screening (e.g., Pd for cross-coupling steps) .
- Yield enhancement : Purification via column chromatography and recrystallization improves purity (>95%) .
Basic: How is the compound characterized post-synthesis?
Standard analytical techniques include:
- ¹H/¹³C-NMR : Confirms regioselectivity of sulfonamide coupling and fluorine/methoxy group placement .
- LC-MS/HPLC : Validates molecular weight (e.g., [M+H]+ peak) and purity (>95%) .
- FT-IR : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolves 3D structure and intermolecular interactions .
Basic: What preliminary biological activities are observed?
- Enzyme inhibition : The imidazo[1,2-a]pyridine scaffold shows affinity for kinases (e.g., Btk) and phosphodiesterases, with IC₅₀ values in the nanomolar range .
- Antimicrobial activity : Fluorine and sulfonamide groups enhance potency against Gram-positive bacteria (MIC: 2–8 µg/mL) .
- Cytotoxicity screening : Moderate activity in cancer cell lines (e.g., IC₅₀ ~10 µM in HeLa) via apoptosis induction .
Advanced: How to analyze structure-activity relationships (SAR) for optimizing biological activity?
- Substituent effects :
- Fluorine : Enhances metabolic stability and target binding via hydrophobic interactions .
- Methoxy group : Improves solubility and modulates electron density in the benzene ring .
- Imidazo[1,2-a]pyridine core : Varying substituents (e.g., methyl, bromo) alter selectivity; e.g., 8-methyl analogs show 3x higher kinase inhibition .
- Methods :
Advanced: How to resolve contradictions in biological data across studies?
- Assay validation : Cross-check activity using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Purity verification : Contaminants (e.g., residual solvents) may skew results; reanalyze via HPLC-MS .
- Biological context : Cell line-specific permeability (e.g., P-gp overexpression) can explain variability in cytotoxicity .
Advanced: What strategies improve pharmacokinetic properties?
- Solubility : Introduce hydrophilic groups (e.g., PEG linkers) or use co-solvents (e.g., cyclodextrins) .
- Metabolic stability : Replace labile groups (e.g., methoxy → trifluoromethoxy) to reduce CYP450 metabolism .
- Bioavailability : Formulate as nanosuspensions or prodrugs (e.g., ester derivatives) for enhanced absorption .
Advanced: How to identify and validate biological targets?
- Affinity-based profiling : Use pull-down assays with biotinylated probes and streptavidin beads .
- SPR/ITC : Quantify binding kinetics (e.g., KD = 120 nM for Btk) .
- Crystallography : Co-crystallize with targets (e.g., FAD-dependent oxidoreductases) to map binding pockets .
Advanced: How to address synthetic scalability challenges?
- High-throughput screening : Optimize catalysts (e.g., Pd/C for Suzuki couplings) to reduce reaction time .
- Flow chemistry : Improves yield and safety for exothermic steps (e.g., sulfonylation) .
- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
